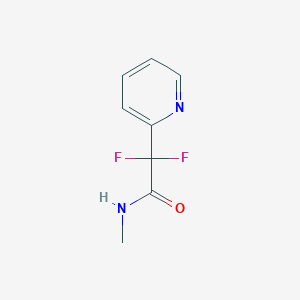

2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide

Descripción

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a fluorinated acetamide derivative featuring a pyridin-2-yl substituent and a difluoromethyl group. The difluoro substitution likely enhances its metabolic stability and lipophilicity, which are critical in medicinal chemistry and agrochemical design .

Propiedades

Fórmula molecular |

C8H8F2N2O |

|---|---|

Peso molecular |

186.16 g/mol |

Nombre IUPAC |

2,2-difluoro-N-methyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C8H8F2N2O/c1-11-7(13)8(9,10)6-4-2-3-5-12-6/h2-5H,1H3,(H,11,13) |

Clave InChI |

KOQOPBHDSLTNHU-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C(C1=CC=CC=N1)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-metil-2,2-difluoro-2-(piridin-2-il)acetamida típicamente implica la fluoración de derivados de piridina. Un método común incluye la reacción de 2-fluoropiridina con metilamina y anhídrido acético bajo condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador adecuado, como fluoruro de aluminio o fluoruro de cobre, a temperaturas elevadas (450-500 °C) para lograr el producto deseado .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de fluoración puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-metil-2,2-difluoro-2-(piridin-2-il)acetamida experimenta diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Los átomos de flúor pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.

Oxidación y reducción: El compuesto puede sufrir oxidación para formar los óxidos correspondientes o reducción para producir aminas y otros derivados.

Ciclización: La presencia del anillo piridinilo permite reacciones de ciclización para formar estructuras heterocíclicas más complejas.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu) en solventes apróticos polares como la dimetilformamida (DMF) se utilizan comúnmente.

Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medios ácidos o básicos.

Reducción: Agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) en solventes anhidros.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen piridinas sustituidas, amidas y varios compuestos heterocíclicos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of 2,2-difluoro-N-methyl-2-(pyridin-2-yl)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit key signaling pathways in cancer cells. In particular, the inhibition of TGFβRI kinase has shown significant potential in reducing tumor growth and metastasis .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has demonstrated that certain derivatives can effectively suppress COX-2 activity, a critical enzyme involved in inflammatory processes. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as viable alternatives or adjuncts to current therapies .

3. Neurological Disorders

The M1 muscarinic acetylcholine receptor is a target for treating cognitive disorders such as Alzheimer's disease. Compounds related to this compound have been explored for their ability to selectively activate this receptor, enhancing memory and cognitive function in preclinical models .

Agrochemical Applications

1. Herbicidal Properties

The compound has been noted for its potential use in herbicides. Its structural characteristics allow it to interact with specific biochemical pathways in plants, leading to effective weed control while minimizing harm to crops . The development of formulations incorporating this compound could lead to more sustainable agricultural practices.

Materials Science Applications

1. Synthesis of Functional Materials

In materials science, this compound has been utilized as a building block for synthesizing novel organic materials. Its unique fluorinated structure contributes to enhanced thermal stability and mechanical properties in polymers . Research into polymer composites incorporating this compound is ongoing, with applications ranging from electronics to coatings.

Case Studies

Mecanismo De Acción

El mecanismo de acción de la N-metil-2,2-difluoro-2-(piridin-2-il)acetamida implica su interacción con objetivos moleculares y vías específicas. Los átomos de flúor mejoran la capacidad del compuesto para formar fuertes enlaces de hidrógeno e interactuar con macromoléculas biológicas. Esta interacción puede modular la actividad de enzimas, receptores y otras proteínas, dando lugar a diversos efectos biológicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

2,2,2-Trifluoro-N-(5-nitro-2-pyridinyl)acetamide (CAS 1765-10-2)

- Structure : Contains a trifluoromethyl group and a nitro-substituted pyridine ring.

- Properties : Molecular formula C₇H₄F₃N₃O₃; exhibits strong electron-withdrawing effects due to the nitro and trifluoromethyl groups, enhancing reactivity in nucleophilic substitutions .

- Applications : Used in organic synthesis for constructing nitroaromatic pharmacophores .

N-(2-Dimethylamino-ethyl)-2,2,2-trifluoro-N-(5-trifluoromethyl-pyridin-2-yl)acetamide

- Structure: Features dual trifluoromethyl groups and a dimethylaminoethyl chain.

- Properties: Molecular formula C₁₂H₁₆F₆N₃O; the trifluoromethyl groups increase hydrophobicity, while the dimethylaminoethyl moiety may enhance solubility in polar solvents .

- Applications: Potential use in drug discovery for kinase inhibition or CNS-targeting agents .

2-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide (CAS 629655-22-7)

- Structure: Combines difluoroethylamino, pyridin-2-yl, and triazole-phenyl groups.

- Properties : Molecular formula C₂₄H₂₀ClF₂N₅O₂; the difluoro group improves metabolic stability, while the triazole moiety may confer antifungal or anticancer activity .

Non-Fluorinated Pyridin-2-yl Acetamides

2-Cyano-N-(pyridin-2-yl)acetamide (HCPA)

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains a pyrimidinylsulfanyl group and methylpyridine.

- Properties: Crystallizes in a monoclinic system (space group P2₁/c) with bond angles consistent with planar amide geometry .

- Applications : Intermediate in synthesizing bioactive molecules, particularly antiparasitic agents .

Heterocyclic Acetamides with Alternative Substituents

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

2-(2-Chloro-6-fluorophenyl)-N-(2-pyridinyl)acetamide (CAS 380631-86-7)

- Structure : Chloro-fluorophenyl and pyridinyl groups.

- Properties : Molecular formula C₁₃H₁₀ClFN₂O; the halogenated aryl group may enhance herbicidal or antifungal activity .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Acetamides

Actividad Biológica

2,2-Difluoro-N-methyl-2-(pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its ability to interact with various biological targets. The difluoro and N-methyl substituents contribute to its unique properties, potentially enhancing its interaction with enzymes and receptors.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and antiviral properties. For example, studies have shown that derivatives with pyridine rings can inhibit viral replication and bacterial growth effectively.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral | TBD |

| Similar Pyridine Derivative | Antimicrobial | 3.6 |

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors. For instance, compounds containing pyridine moieties often act as competitive inhibitors or allosteric modulators in various biochemical pathways. The presence of difluoro groups may enhance binding affinity due to stronger electron-withdrawing effects.

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various pyridine derivatives against Dengue Virus (DENV). The results indicated that certain derivatives showed IC50 values as low as 0.49 µM, demonstrating potent antiviral activity. Although specific data for this compound was not available, the trends suggest potential efficacy in similar structures .

Study 2: Enzymatic Inhibition

Another investigation focused on the enzymatic inhibition properties of pyridine-based compounds. The study highlighted that modifications in the pyridine structure significantly affected the inhibitory potency against PI3Kα, a crucial enzyme in cancer pathways. The findings suggest that the structural characteristics of this compound could similarly influence its biological activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of a pyridine ring is essential for maintaining biological activity. Variations in substituents on the pyridine ring can lead to significant changes in potency and efficacy. For instance, replacing electron-withdrawing groups with electron-donating groups typically reduces the compound's effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.